[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide
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Overview
Description
[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazine ring substituted with dimethylamino and morpholinyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide typically involves multi-step organic reactions One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to introduce the morpholinyl group This is followed by the substitution of the remaining chlorine atom with a dimethylamino group using dimethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or morpholinyl groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine-based amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide involves its interaction with specific molecular targets. The dimethylamino and morpholinyl groups allow it to bind to proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and acylation reactions.
4-Dimethylaminocinnamaldehyde: Used in chromogenic methods for quantifying proanthocyanidins.
5-[4-(Dimethylamino)phenyl]-6-[(6-morpholin-4-ylpyridin-3-yl)ethynyl]pyrimidin-4-amine: An experimental compound studied for its pharmacological properties.
Uniqueness
What sets [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-propan-2-ylcyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O/c1-10(2)20(9-14)13-16-11(18(3)4)15-12(17-13)19-5-7-21-8-6-19/h10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQXFGNVCHTPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C#N)C1=NC(=NC(=N1)N(C)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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